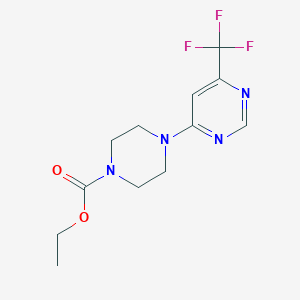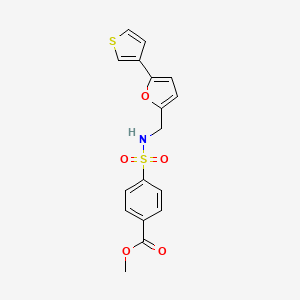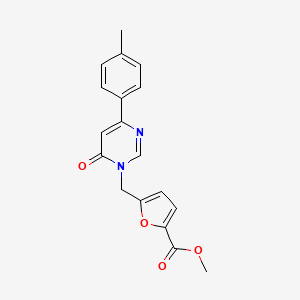![molecular formula C20H16N2O3S2 B2517420 5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 353253-37-9](/img/structure/B2517420.png)
5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H16N2O3S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research has extensively explored the synthetic pathways and chemical properties of pyrimidine derivatives, including compounds similar to the one specified. For instance, the study on hybrid catalysts underscores the importance of developing efficient synthetic routes for pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical applications due to their broad synthetic applicability and bioavailability. This review highlights the use of diverse hybrid catalysts to synthesize substituted pyrimidine derivatives, demonstrating the compound's relevance in the synthesis of lead molecules (Parmar, Vala, & Patel, 2023).
Biological Activities
Several studies have highlighted the extensive biological activities of pyrimidine derivatives, including anti-inflammatory and anticancer properties. Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidine derivatives have shown that these compounds exhibit potent anti-inflammatory effects due to their inhibitory response against the expression and activities of key inflammatory mediators (Rashid et al., 2021). Additionally, pyrimidine derivatives have been found to possess a range of pharmacological effects, including antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities, underscoring their potential as a versatile scaffold for new biologically active compounds (Chiriapkin, 2022).
Anticancer Applications
Pyrimidine derivatives also exhibit significant anticancer potential. A comprehensive review of pyrimidine analogs has emphasized their versatility as scaffolds with medicinal and biological potential, including anticancer, anti-HIV, antifungal, and antibacterial activities. The review provides insights into clinically approved pyrimidine-containing drugs and recent reports on the broad-spectrum activities of pyrimidine analogs, highlighting their importance in drug discovery (JeelanBasha & Goudgaon, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like this could include further investigation of its synthesis, properties, and potential applications. This could involve studying its reactivity, exploring its potential uses in medicine or other fields, and developing new methods for its synthesis .
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-24-15-9-8-12(10-16(15)25-2)14-11-27-18-17(14)19(23)22(20(26)21-18)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAQRPVESYNOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
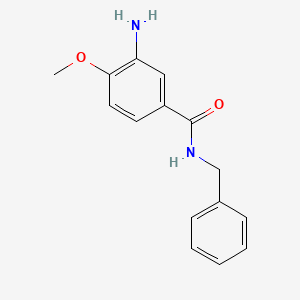

![Methyl 4-[(4-nitrophenoxy)methyl]benzoate](/img/structure/B2517340.png)

![4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2517344.png)

![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)
![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)
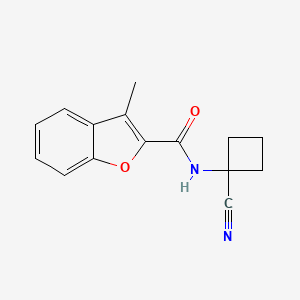
![2-Azaspiro[4.5]decan-8-ol;hydrochloride](/img/structure/B2517352.png)
